molecular formula C21H19N3O B11039127 4-{5-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

4-{5-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

Cat. No.: B11039127
M. Wt: 329.4 g/mol
InChI Key: XEJOWNMRXJBGAB-UHFFFAOYSA-N
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Description

4-{5-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol: , also known by its systematic name N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine , is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes: A straightforward and effective method for synthesizing this compound involves multicomponent condensation. Specifically, it can be prepared by reacting 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach streamlines the process and improves overall yield compared to traditional multistage methods .

Reaction Conditions: The reaction conditions for this synthesis typically involve mild temperatures and suitable solvents. The resulting product is a white solid with a melting point around 167°C .

Industrial Production: While research-scale synthesis provides valuable insights, industrial production methods may involve scaled-up processes, optimization, and purification steps. specific industrial-scale methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity: The compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions are feasible, leading to different derivatives.

    Substitution: Substituents can be introduced at various positions.

    Other Transformations: Depending on the reaction conditions, it may participate in cyclization, alkylation, or heterocyclic transformations.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, alkoxides).

Major Products: The specific products formed depend on the reaction conditions and substituents. Variants of the imidazo[1,2-a]pyridine core structure can be obtained.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Derivatives of this compound exhibit diverse biological activities, including antibacterial, antifungal, and antiviral properties.

    Drug Development: Researchers explore its potential in treating cancer, cardiovascular diseases, and Alzheimer’s disease.

Biology and Medicine:

    Neuroscience: Compounds related to this structure (e.g., zolpidem) are used to treat insomnia and brain disorders.

    Pharmacology: Understanding its interactions with receptors and pathways informs drug design.

Industry:

    Pharmaceuticals: The compound’s derivatives serve as active pharmaceutical ingredients (APIs).

    Agrochemicals: It may find applications in crop protection.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on the specific derivative. it often involves interactions with cellular receptors, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While this compound shares structural features with other imidazo[1,2-a]pyridines, its unique substituents and functional groups distinguish it. Similar compounds include zolpidem and alpidem .

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

4-[5-methyl-3-(4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C21H19N3O/c1-14-6-10-17(11-7-14)22-21-20(16-8-12-18(25)13-9-16)23-19-5-3-4-15(2)24(19)21/h3-13,22,25H,1-2H3

InChI Key

XEJOWNMRXJBGAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(C=C4)O

Origin of Product

United States

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